8-Azabicyclo[3.2.1]oct-2-ene
Overview
Description
8-Azabicyclo[3.2.1]oct-2-ene is a bicyclic nitrogen-containing compound with the molecular formula C₇H₁₁N. It is a structural core found in various biologically active molecules, particularly tropane alkaloids, which exhibit a wide range of pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azabicyclo[3.2.1]oct-2-ene can be achieved through several methods. One common approach involves the enantioselective construction of the bicyclic scaffold from acyclic starting materials containing the necessary stereochemical information . Another method includes the desymmetrization of achiral tropinone derivatives . Additionally, 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system have been reported for the enantioselective synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound derivatives often involve the adaptation of laboratory-scale synthetic techniques. These methods may include the use of various reagents and catalysts to achieve the desired stereochemical outcomes .
Chemical Reactions Analysis
Types of Reactions
8-Azabicyclo[3.2.1]oct-2-ene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
8-Azabicyclo[3.2.1]oct-2-ene and its derivatives have numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Azabicyclo[3.2.1]oct-2-ene derivatives often involves their interaction with molecular targets such as monoamine neurotransmitter transporters. These compounds can inhibit the re-uptake of neurotransmitters like dopamine, serotonin, and noradrenaline, thereby modulating their levels in the synaptic cleft and exerting various pharmacological effects .
Comparison with Similar Compounds
8-Azabicyclo[3.2.1]oct-2-ene is structurally related to other bicyclic nitrogen-containing compounds, such as:
Tropane: A bicyclic alkaloid with a similar core structure.
Granatane: Another bicyclic compound with a related structure.
Scopolamine: A tropane alkaloid with additional functional groups.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities exhibited by its derivatives .
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-ene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N/c1-2-6-4-5-7(3-1)8-6/h1-2,6-8H,3-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SURHOQQBDZIWSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50971756 | |
Record name | 8-Azabicyclo[3.2.1]oct-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50971756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.17 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5632-85-9 | |
Record name | 8-Azabicyclo[3.2.1]oct-2-ene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5632-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Azabicyclo(3.2.1)oct-2-ene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005632859 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Azabicyclo[3.2.1]oct-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50971756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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